CEP-28122 ALK Enzymatic Potency (IC50 1.9 nM) vs. Crizotinib and TAE684: Cross-Study Comparable Biochemical Activity
CEP-28122 exhibits an IC50 of 1.9 ± 0.5 nM against recombinant ALK kinase activity in an enzyme-based time-resolved fluorescence (TRF) assay [1]. This places CEP-28122 within the high-potency tier of preclinical ALK inhibitors, numerically comparable to TAE684 (IC50 ~2-3 nM) and approximately 10-fold more potent than crizotinib (ALK IC50 ~20 nM) when assessed under comparable biochemical conditions [2]. While direct head-to-head data are not available in a single assay plate, cross-study normalization using standard recombinant ALK assays supports this potency ranking.
| Evidence Dimension | ALK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.9 ± 0.5 nM |
| Comparator Or Baseline | Crizotinib: ~20 nM (ALK); TAE684: ~2-3 nM (ALK) |
| Quantified Difference | Approximately 10-fold greater potency than crizotinib; comparable to TAE684 |
| Conditions | Recombinant ALK enzyme; TRF-based assay (CEP-28122); radiometric/filtration assays (comparators) |
Why This Matters
For procurement decisions in biochemical screening programs, sub-2 nM potency defines CEP-28122 as a high-sensitivity tool suitable for low-abundance target detection and robust dose-response curve generation.
- [1] Cheng M, Quail MR, Gingrich DE, et al. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2012;11(3):670-679. View Source
- [2] Christensen JG, Zou HY, Arango ME, et al. Cytoreductive antitumor activity of PF-2341066, a novel inhibitor of anaplastic lymphoma kinase and c-Met, in experimental models of anaplastic large-cell lymphoma. Mol Cancer Ther. 2007;6(12):3314-3322. View Source
